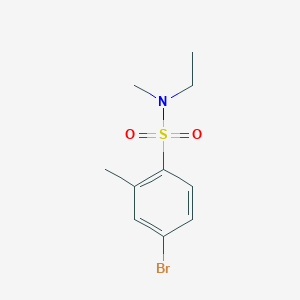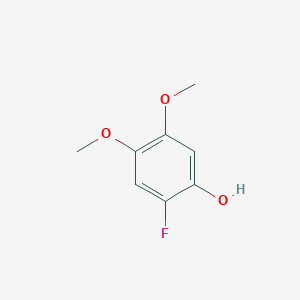![molecular formula C11H12F3NO2 B1454935 2-[3-(Trifluoromethoxy)phenyl]morpholine CAS No. 1803604-31-0](/img/structure/B1454935.png)
2-[3-(Trifluoromethoxy)phenyl]morpholine
Übersicht
Beschreibung
“2-[3-(Trifluoromethoxy)phenyl]morpholine” is a chemical compound with the molecular formula C11H12F3NO2 . It has a molecular weight of 247.21 g/mol.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethoxy)phenyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological processes such as ion channel activity, neurotransmitter release, and gene expression. This compound has been investigated for its potential use in treating neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2-[3-(Trifluoromethoxy)phenyl]morpholine has been shown to modulate ion channel activity by binding to the voltage-gated sodium channels and reducing their activity. This results in the inhibition of neurotransmitter release and the reduction of neuronal excitability. This compound has also been shown to modulate gene expression by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce neuronal excitability, inhibit neurotransmitter release, and modulate gene expression. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In preclinical studies, this compound has been shown to improve cognitive function and reduce seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Trifluoromethoxy)phenyl]morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the biological system being studied.
Zukünftige Richtungen
There are several future directions for 2-[3-(Trifluoromethoxy)phenyl]morpholine research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in treating neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound's anti-inflammatory and anti-cancer properties also warrant further investigation. Additionally, more research is needed to fully understand this compound's mechanism of action and its effects on various biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZSAPUJUNVJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263682 | |
| Record name | Morpholine, 2-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-31-0 | |
| Record name | Morpholine, 2-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


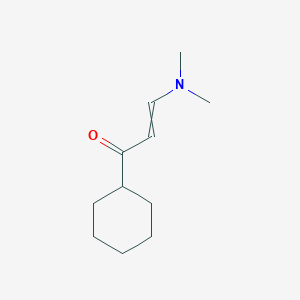
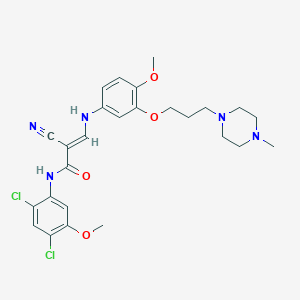
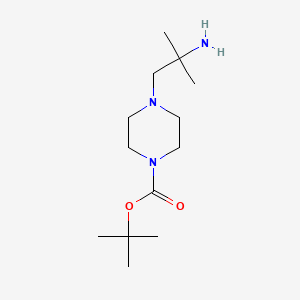

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
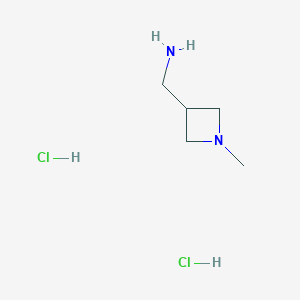


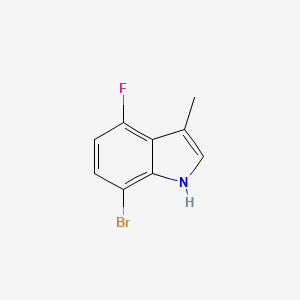
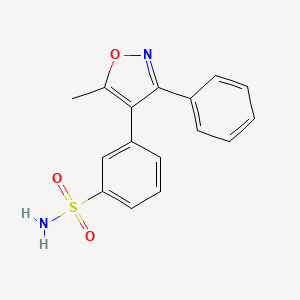
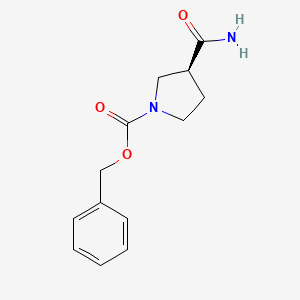
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
